TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT
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Overview
Description
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT is a neuropeptide that plays a crucial role in the body’s response to stress. It is composed of 41 amino acids and is involved in regulating the hypothalamic-pituitary-adrenal (HPA) axis, which is essential for maintaining homeostasis during stress . This compound is highly conserved across species, including humans and rats, and is known for its ability to coordinate endocrine, autonomic, and behavioral responses to stressors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific reagents like N-methylmorpholine.
Major Products
The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids, which are used to study the functional aspects of the neuropeptide .
Scientific Research Applications
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of neuropeptides in stress response and behavior.
Medicine: Explores therapeutic potentials in treating stress-related disorders, depression, and anxiety.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
The mechanism of action of TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT involves binding to corticotropin-releasing factor receptors (CRF1 and CRF2) on target cells. This binding activates the HPA axis, leading to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH then stimulates the adrenal cortex to produce cortisol, which helps the body cope with stress. Additionally, this neuropeptide modulates synaptic transmission and influences various brain regions involved in stress and behavior .
Comparison with Similar Compounds
Similar Compounds
Urocortin 1: Shares similar functions but has a broader range of receptor binding.
Urocortin 2 and 3: Specifically bind to CRF2 receptors and have distinct physiological roles.
Sauvagine: A peptide from amphibians with similar stress-related functions
Uniqueness
TYR-CORTICOTROPIN RELEASING FACTOR HUMAN, RAT is unique due to its high affinity for CRF1 receptors and its central role in the stress response. Its ability to modulate both endocrine and behavioral responses makes it a critical target for research in stress-related disorders .
Properties
CAS No. |
100915-92-2 |
---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.